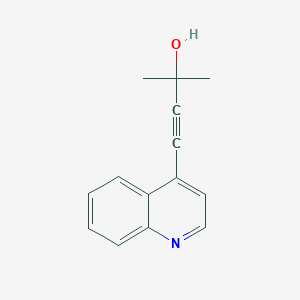

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol

Descripción

BenchChem offers high-quality 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

831235-65-5 |

|---|---|

Fórmula molecular |

C14H13NO |

Peso molecular |

211.26 g/mol |

Nombre IUPAC |

2-methyl-4-quinolin-4-ylbut-3-yn-2-ol |

InChI |

InChI=1S/C14H13NO/c1-14(2,16)9-7-11-8-10-15-13-6-4-3-5-12(11)13/h3-6,8,10,16H,1-2H3 |

Clave InChI |

DOPUFNSCVWMXST-UHFFFAOYSA-N |

SMILES |

CC(C)(C#CC1=CC=NC2=CC=CC=C12)O |

SMILES canónico |

CC(C)(C#CC1=CC=NC2=CC=CC=C12)O |

Origen del producto |

United States |

Elucidating the Mechanism of Action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol: A Multifaceted Approach to a Novel Anticancer Candidate

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide focuses on a novel hybrid molecule, 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol, which combines the privileged quinoline structure with a versatile alkynyl moiety. In the absence of direct experimental data for this specific compound, this document presents a scientifically-grounded, hypothesized mechanism of action and a comprehensive experimental framework for its validation. We propose that 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol exerts its anticancer effects through a multi-pronged approach, potentially involving the inhibition of key receptor tyrosine kinases (RTKs), disruption of microtubule dynamics, and induction of DNA damage. This whitepaper serves as a technical roadmap for researchers aiming to characterize this promising compound and unlock its therapeutic potential.

Introduction

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, is a prominent structural motif in a vast number of natural and synthetic bioactive compounds.[1][3] Its derivatives have demonstrated a remarkable range of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities.[4][5] In oncology, quinoline-based drugs have been successfully developed to target various aspects of cancer cell biology, acting as inhibitors of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][5] The structural versatility of the quinoline ring allows for fine-tuning of its biological activity through substitutions at various positions, making it an attractive scaffold for novel drug design.[1]

The Alkynyl Moiety: A Versatile Functional Group in Drug Discovery

The alkynyl group, characterized by a carbon-carbon triple bond, is an increasingly important functional group in medicinal chemistry.[6][7] Its linear geometry can impart conformational rigidity to a molecule, potentially leading to higher binding affinity and selectivity for a biological target. Furthermore, terminal alkynes are metabolically robust and can participate in "click chemistry" reactions, which are invaluable for target identification and validation studies.[6][8] The incorporation of an alkynyl group can significantly enhance a compound's pharmacokinetic and pharmacodynamic profile.[7]

Introducing 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol: A Hybrid Molecule with Therapeutic Potential

2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol integrates the proven pharmacophore of the quinoline ring with the strategic advantages of the 2-methyl-3-butyn-2-ol side chain. This unique combination suggests the potential for a multi-faceted mechanism of action, a desirable trait in anticancer agents to overcome drug resistance. This guide outlines a logical, multi-phased experimental strategy to systematically investigate and validate the therapeutic potential of this novel compound.

Proposed Mechanism of Action: A Tripartite Hypothesis

Based on the extensive literature on quinoline derivatives, we hypothesize that 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol functions through three primary, potentially synergistic, mechanisms.

Caption: Hypothesized multi-target mechanism of action.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs)

Many quinoline derivatives function as ATP-competitive inhibitors of RTKs, such as the Epidermal Growth Factor Receptor (EGFR).[9][10] Overexpression and mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation.[11] We propose that the quinoline core of our compound binds to the ATP-binding pocket of EGFR, inhibiting its autophosphorylation and downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways.[11][12]

Hypothesis 2: Disruption of Microtubule Dynamics

The mitotic spindle, composed of microtubules, is a critical target for many anticancer drugs.[2] Certain quinoline compounds have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] We hypothesize that 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol may bind to tubulin, either inhibiting its polymerization or promoting its stabilization, thereby disrupting microtubule dynamics and arresting mitosis.

Hypothesis 3: DNA Damage and Repair Inhibition

The planar aromatic structure of the quinoline ring is capable of intercalating between DNA base pairs.[3] This can distort the DNA helix, interfering with replication and transcription.[13] Furthermore, quinoline analogues can act as topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks.[2][3] We propose that the compound may function as both a DNA intercalator and a topoisomerase II inhibitor, inducing significant DNA damage and triggering apoptotic cell death.

Experimental Validation Protocols

To systematically test our tripartite hypothesis, a phased experimental approach is proposed.

Caption: A phased approach for mechanism of action validation.

Phase 1: In Vitro Biochemical Assays

Objective: To determine the direct interaction of the compound with purified molecular targets.

-

Protocol 3.1: EGFR Tyrosine Kinase Inhibition Assay (Luminescence-Based)

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution in kinase assay buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA). The final DMSO concentration should be ≤1%. Prepare a master mix with a suitable peptide substrate (e.g., Y12-Sox) and ATP. Dilute recombinant human EGFR enzyme in kinase buffer.[14]

-

Kinase Reaction: In a 384-well plate, add 1 µL of the diluted compound or control. Add 2 µL of diluted EGFR enzyme and incubate for 30 minutes at room temperature.[15]

-

Initiation: Start the reaction by adding 2 µL of the substrate/ATP mix. Incubate for 60 minutes at 30°C.[11]

-

ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.[15]

-

Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Calculate the IC50 value by plotting percent inhibition against the log of the inhibitor concentration. Erlotinib should be used as a positive control.[9]

-

-

Protocol 3.2: Tubulin Polymerization Assay (Absorbance-Based)

-

Reagent Preparation: Reconstitute purified bovine tubulin (≥99%) on ice in General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2) with 1 mM GTP.[16]

-

Assay Setup: Pre-warm a 96-well half-area plate in a spectrophotometer set to 37°C.[16]

-

Reaction Mix: In the pre-warmed plate, pipette 10 µL of the test compound (at 10x final concentration) or controls. Paclitaxel (stabilizer) and Nocodazole (destabilizer) serve as positive controls.[16]

-

Initiation: Add 90 µL of the cold tubulin solution to each well to initiate polymerization.

-

Data Acquisition: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes in kinetic mode.[17][18]

-

Analysis: Plot absorbance vs. time. Inhibition or enhancement of polymerization relative to the DMSO control indicates activity.

-

-

Protocol 3.3: DNA Intercalation Assay (Fluorescence Polarization)

-

Assay Setup: The assay is performed in a 384-well format in a buffer of 10 mM HEPES (pH 7.5), 1 mM EDTA, and 100 mM NaCl.[19]

-

Reaction Mix: Dispense a mix of Herring Testes DNA (6 µg/mL final concentration) and acridine orange (50 nM final concentration) into black opaque 384-well plates.[19]

-

Compound Addition: Add the test compound (e.g., at 100 µM final concentration) or Mitoxantrone (10 µM) as a positive control.[19]

-

Incubation: Incubate the plates at room temperature in the dark for 20 minutes.

-

Data Acquisition: Measure fluorescence polarization using a plate reader with a 480 nm excitation filter and 535 nm emission filters.[19]

-

Analysis: A significant change in the fluorescence polarization value compared to the control indicates displacement of acridine orange and suggests DNA intercalation.

-

-

Protocol 3.4: Topoisomerase II Inhibition Assay (DNA Decatenation)

-

Reagents: Use a commercial kit (e.g., TopoGEN or Inspiralis) containing human Topoisomerase IIα enzyme, kinetoplast DNA (kDNA) substrate, and reaction buffers.[20][21]

-

Reaction Setup: On ice, assemble reactions in microcentrifuge tubes containing reaction buffer, kDNA (e.g., 200 ng), and the test compound at various concentrations. Etoposide or doxorubicin can be used as a positive control.[21][22]

-

Enzyme Addition: Add Topoisomerase IIα (e.g., 1 Unit) to initiate the reaction.[21]

-

Incubation: Incubate at 37°C for 30 minutes.[21]

-

Termination: Stop the reaction by adding 1/5 volume of stop buffer/gel loading dye (containing SDS and proteinase K).[23]

-

Analysis: Resolve the DNA products on a 1% agarose gel. Inhibition of decatenation is observed as the persistence of the catenated kDNA at the top of the gel, while active enzyme will release decatenated minicircles.

-

Phase 2: Cell-Based Assays

Objective: To evaluate the compound's effect on cancer cell lines and elucidate the cellular pathways involved. A panel of cell lines should be used, including those with high EGFR expression (A431, H1975) and those with varying sensitivity to standard chemotherapeutics.[14][24]

-

Protocol 3.5: Cell Viability Assay (SRB Assay)

-

Cell Plating: Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the test compound for 72 hours.

-

Fixation: Fix the cells with 10% trichloroacetic acid (TCA).

-

Staining: Stain with 0.4% sulforhodamine B (SRB) solution.

-

Destaining and Solubilization: Wash with 1% acetic acid and solubilize the bound dye with 10 mM Tris base.

-

Data Acquisition: Read the absorbance at 510 nm.

-

Analysis: Calculate GI50 (concentration for 50% growth inhibition) values.

-

-

Protocol 3.6: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

-

Treatment: Treat cells with the compound at its GI50 and 2x GI50 concentrations for 24, 48, and 72 hours.

-

Cell Harvest: Harvest both adherent and floating cells.

-

Staining (Cell Cycle): Fix cells in 70% ethanol and stain with propidium iodide (PI) containing RNase.

-

Staining (Apoptosis): Stain non-fixed cells with an Annexin V-FITC/PI apoptosis detection kit.

-

Data Acquisition: Analyze 10,000-20,000 events per sample using a flow cytometer.

-

Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases for cell cycle analysis, and the percentage of early/late apoptotic cells.

-

-

Protocol 3.7: Western Blot Analysis

-

Protein Extraction: Treat cells with the compound, lyse them, and quantify protein concentration (BCA assay).

-

Electrophoresis & Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe membranes with primary antibodies against key proteins (e.g., p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, PARP, Caspase-3, γH2AX) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

-

Phase 3: In Vivo Studies

Objective: To assess the compound's anti-tumor efficacy and safety profile in a living organism.

-

Protocol 3.8: Human Tumor Xenograft Model

-

Model Establishment: Use immunodeficient mice (e.g., athymic nude or SCID). Inject human cancer cells (e.g., A431) subcutaneously.[25][26]

-

Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) daily or on a specified schedule.[27]

-

Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor body weight as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize mice, excise tumors, and weigh them. Tumors can be used for pharmacodynamic studies (e.g., Western blot for target engagement).

-

Analysis: Compare tumor growth inhibition in the treated groups relative to the control group.

-

Data Interpretation and Future Directions

Interpreting Potential Outcomes

| Assay | Positive Result Indicating Activity | Implication for Mechanism of Action |

| EGFR Kinase Assay | Low nanomolar IC50 value | Potent and direct inhibitor of EGFR. |

| Tubulin Assay | Altered polymerization curve (inhibition or enhancement) | Direct interaction with tubulin, disrupting microtubule dynamics. |

| DNA Intercalation | Significant change in fluorescence polarization | Compound binds to DNA, likely via intercalation. |

| Topo II Assay | Inhibition of kDNA decatenation | Inhibition of Topoisomerase II catalytic activity. |

| Cell Viability | Low micromolar or nanomolar GI50 values across multiple cell lines | Broad cytotoxic/cytostatic activity. |

| Cell Cycle Analysis | Accumulation of cells in G2/M phase | Suggests microtubule disruption or DNA damage checkpoint activation. |

| Apoptosis Assay | Increased percentage of Annexin V positive cells | Compound induces programmed cell death. |

| Western Blot | Decreased p-EGFR, p-AKT, p-ERK; Increased cleaved PARP, γH2AX | Confirms on-target kinase inhibition and induction of apoptosis/DNA damage. |

| Xenograft Study | Significant tumor growth inhibition (TGI) | Demonstrates in vivo efficacy. |

Leveraging the Alkyne Moiety for Target Identification

The terminal alkyne in 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol is a powerful tool for target deconvolution. Should the primary mechanism prove to be novel or ambiguous, the alkyne can be used in a "click chemistry" approach. A probe molecule can be synthesized by attaching a reporter tag (like biotin or a fluorophore) to the alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC). This probe can then be used in cell lysates or in vivo to pull down and identify its direct binding partners via mass spectrometry, definitively identifying its molecular target(s).[8]

Future Directions

Positive results from this comprehensive evaluation would warrant further preclinical development, including:

-

Lead Optimization: Synthesizing analogues to improve potency, selectivity, and pharmacokinetic properties (ADME).

-

Advanced In Vivo Models: Testing in orthotopic or patient-derived xenograft (PDX) models that more closely mimic human disease.[28]

-

Combination Studies: Evaluating synergy with existing standard-of-care chemotherapies or targeted agents.

This structured approach provides a robust framework for elucidating the mechanism of action of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol, paving the way for its potential development as a novel anticancer therapeutic.

References

- Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.

- Maguire, M. P., et al. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137.

- Dong, X., et al. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicology Research, 26(1), 13-18.

- Kaur, M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research, 7(12), 4753-4773.

- Kumar, S., et al. (2021). Anticancer Activity of Quinoline Derivatives; An Overview.

- Crown Bioscience. (2021, October 24). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery.

- BenchChem. (2025). Application Notes and Protocols for EGFR-IN-112 In Vitro Kinase Assay.

- Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services.

- RSC Advances. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.

- Fisher Scientific. (n.d.). TOPOGEN INC Topoisomerase II Assay Kit + Top2a.

- SignalChem. (n.d.). EGFR (T790M C797S) Kinase Assay Protocol.

- BenchChem. (2025). Application Notes and Protocols for DNA Intercalation Assay of Benz(a)acridine, 10-methyl-.

- Bio-protocol. (n.d.).

- Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.

- Bio-protocol. (n.d.).

- ACS Omega. (2023, May 23). Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors.

- The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds.

- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.

- TopoGEN, Inc. (n.d.). Manual for Topoisomerase II Drug Screening Kit.

- AiFChem. (2025, July 29). Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry.

- Inspiralis. (n.d.).

- Frick, A., et al. (2015). Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics and Personalized Medicine, 8, 13-24.

- Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2018). ACS Omega, 3(9), 11847-11855.

- Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998-1013.

- Kubiliute, R., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(10), 2935.

- ecancermedicalscience. (2020, May 22). Cell-culture based test systems for anticancer drug screening.

- BenchChem. (2025).

- TopoGEN, Inc. (n.d.). Manual for Topoisomerase II Assay Kit.

- Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2020). Molecules, 25(18), 4259.

- MoBiTec. (n.d.). E. coli DNA Topoisomerase II (Gyrase) Assay Kit Plus (E. coli gyrase included).

- BenchChem. (n.d.). Unlocking the Potential of sp-Alkynes: A Theoretical and Computational Guide for Researchers and Drug Developers.

- Cytoskeleton, Inc. (n.d.).

- Cytoskeleton, Inc. (n.d.).

- Oriental Journal of Chemistry. (2023, June 30).

- In Vivo Imaging Xenograft Models for the Evaluation of Anti-Brain Tumor Efficacy of Targeted Drugs. (2017). Cancer Medicine, 6(12), 2966-2975.

- Google Patents. (n.d.). Derivatives of quinolines and quinoxalines as protein tyrosine kinase inhibitors.

- Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. (2025). European Journal of Medicinal Chemistry, 301, 118118.

- Alkyne hexacarbonyl dicobalt complexes in medicinal chemistry and drug development. (2008). Current Medicinal Chemistry, 15(6), 568-580.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology, 8, 313.

- Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.

- Alkyne Linchpin Strategy for Drug:Pharmacophore Conjugation: Experimental and Computational Realization of a Meta-Selective Inverse Sonogashira Coupling. (2022). Journal of the American Chemical Society, 144(35), 16048-16058.

- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (2015). Journal of Biomolecular Screening, 20(7), 848-856.

- Sigma-Aldrich. (n.d.). In vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- Bio-protocol. (2025, August 5).

- Intercalation-Based Single-Molecule Fluorescence Assay To Study DNA Supercoil Dynamics. (2020). Nano Letters, 20(7), 5033-5040.

- Sigma-Aldrich. (n.d.). 2-Methyl-3-butyn-2-ol 98 115-19-5.

- BenchChem. (n.d.).

- OECD Existing Chemicals Database. (n.d.). 2-METHYL-3-YN-2-OL CAS N°: 115-19-5.

Sources

- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. ijmphs.com [ijmphs.com]

- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 5. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 7. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. rsc.org [rsc.org]

- 15. promega.jp [promega.jp]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. bio-protocol.org [bio-protocol.org]

- 20. TOPOGEN INC Topoisomerase II Assay Kit + Top2a, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 21. inspiralis.com [inspiralis.com]

- 22. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 24. In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 26. crownbio.com [crownbio.com]

- 27. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 28. aacrjournals.org [aacrjournals.org]

Introduction: The Significance of Quinoline-Containing Alkynols

An In-depth Technical Guide to the Predicted Crystal Structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol

Disclaimer: The experimental crystal structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol has not been reported in publicly available scientific literature to date. This guide, therefore, presents a predictive analysis based on the known crystal structure of a close molecular analog, supplemented with established principles of organic synthesis and crystallography. The information herein is intended to serve as a roadmap for researchers and drug development professionals interested in the solid-state characterization of this compound and requires experimental verification.

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The introduction of an alkynol side chain, such as in 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol, can significantly influence the molecule's three-dimensional structure, lipophilicity, and ability to interact with biological targets. Understanding the solid-state structure of such compounds is paramount for drug development, as it governs critical properties like solubility, stability, and bioavailability.

This technical guide provides a comprehensive, albeit predictive, exploration of the crystal structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol. We will detail a robust synthetic protocol, propose a crystallization methodology, and present a hypothesized crystal structure, including molecular geometry and intermolecular packing, based on the crystallographic data of the analogous compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol.[3][4]

Proposed Synthesis and Crystallization

The synthesis of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol can be efficiently achieved via a Sonogashira-Hagihara cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of arylalkynes.[4] The proposed synthetic route involves the coupling of a 4-haloquinoline (e.g., 4-chloroquinoline or 4-bromoquinoline) with the commercially available 2-methyl-3-butyn-2-ol, which serves as a protected acetylene equivalent.[5]

Experimental Protocol: Synthesis

Reaction: Sonogashira-Hagihara Coupling

-

Reactant Preparation: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoquinoline (1.0 eq), 2-methyl-3-butyn-2-ol (1.2 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.01 eq).

-

Solvent Addition: Add degassed diethylamine as the solvent. The amine also serves as the base to neutralize the hydrohalic acid formed during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalysts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.

Caption: Proposed Synthetic Workflow for 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. The following are standard techniques that can be employed:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture of dichloromethane and hexanes) in a loosely covered vial. Allow the solvent to evaporate slowly over several days at room temperature.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a poor solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystal growth.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then to a lower temperature (e.g., 4 °C) to induce crystallization.

Hypothetical Crystal Structure and Molecular Geometry

Based on the crystal structure of the closely related 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, we can predict the likely crystallographic parameters for 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.[3][4] The presence of the larger, nitrogen-containing quinoline ring may lead to a different crystal system and space group, but the overall packing principles are likely to share some similarities.

Predicted Crystallographic Data

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of similar size and complexity. |

| Space Group | P2₁/c or Pbca | These are common centrosymmetric space groups for chiral (in a racemic mixture) and achiral molecules, respectively. The choice depends on the final packing symmetry. |

| Z (Molecules/Unit Cell) | 4 or 8 | A common number of molecules in the unit cell for these space groups. |

| Unit Cell Dimensions | a ≈ 10-18 Å, b ≈ 5-12 Å, c ≈ 18-25 Å, β ≈ 90-115° | These are typical ranges for organic molecules of this molecular weight. The exact values will depend on the intermolecular packing. |

Predicted Intermolecular Interactions and Crystal Packing

The supramolecular assembly in the crystal lattice will be dictated by a combination of intermolecular forces. In addition to the van der Waals forces, more specific interactions are expected to play a crucial role in the crystal packing of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.

-

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor. In the crystal structure of the methoxyphenyl analog, O-H···O hydrogen bonds are observed.[3][4] For the title compound, a strong O-H···N hydrogen bond between the hydroxyl group of one molecule and the nitrogen atom of the quinoline ring of an adjacent molecule is highly probable. This is a classic and robust interaction in crystal engineering.

-

π-π Stacking: The planar quinoline ring is an extended aromatic system capable of engaging in π-π stacking interactions. These interactions, where the aromatic rings of adjacent molecules stack on top of each other, are a significant cohesive force in the crystals of many aromatic compounds.

-

C-H···π Interactions: Weaker C-H···π interactions, where a C-H bond from a methyl group or the quinoline ring points towards the π-system of an adjacent quinoline ring or the alkyne bond, are also likely to contribute to the overall stability of the crystal packing.[3][4]

Caption: Predicted Key Intermolecular Interactions in the Crystal Lattice.

Implications for Drug Development

The predicted intermolecular interactions have direct consequences for the physicochemical properties of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol as a potential active pharmaceutical ingredient (API).

-

Polymorphism: The presence of multiple strong interaction motifs (hydrogen bonding, π-π stacking) increases the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubilities, dissolution rates, and stabilities, which must be carefully controlled during drug formulation.

-

Solubility: The strong O-H···N hydrogen bonds may lead to a stable and relatively high melting point crystal lattice. This could potentially result in lower aqueous solubility. Understanding these interactions is the first step toward strategies for solubility enhancement, such as salt formation or cocrystallization.

-

Hygroscopicity: The presence of a hydrogen-bonding network and a polar quinoline nitrogen may influence the material's tendency to absorb water from the atmosphere.

Conclusion and Future Work

This guide has presented a predictive but scientifically grounded overview of the synthesis and crystal structure of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol. The proposed Sonogashira coupling provides a reliable route to the molecule. The analysis of its structural analog suggests that the crystal packing will likely be dominated by strong O-H···N hydrogen bonds and π-π stacking interactions.

The hypotheses presented here provide a strong foundation for future experimental work. The definitive elucidation of the crystal structure through single-crystal X-ray diffraction is an essential next step. This experimental data will not only validate or refine the predictions made in this guide but will also provide the crucial information needed to advance the development of this and related compounds as potential therapeutic agents.

References

-

ResearchGate. A K3PO4 - KOH mixture as efficient reagent for the deprotection of 4-aryl-2-methyl-2-butyn-2-ols to terminal acetylenes. Available at: [Link]. (Accessed: March 20, 2026)

-

International Journal for Multidisciplinary Research (IJFMR). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]. (Accessed: March 20, 2026)

-

Loh, W.-S., Fun, H.-K., Prasath, R., Sarveswari, S., & Vijayakumar, V. (2011). (E)-1-(2-Methyl-4-phenylquinolin-3-yl)-3-phenylprop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(4), o764–o765. Available at: [Link]. (Accessed: March 20, 2026)

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69089, 2-Methylquinolin-4-ol. Available at: [Link]. (Accessed: March 20, 2026)

-

ResearchGate. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Available at: [Link]. (Accessed: March 20, 2026)

-

ResearchGate. Synthesis, solution stability, and structural characterization of quinolinol-based silver(I) complexes. Available at: [Link]. (Accessed: March 20, 2026)

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Crystallographic Communications, 66(7), o1866. Available at: [Link]. (Accessed: March 20, 2026)

-

PrepChem.com. Preparation of 2-methyl-3-buten-2-ol. Available at: [Link]. (Accessed: March 20, 2026)

-

Eissmann, F., Kafurke, U., & Weber, E. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1866. Available at: [Link]. (Accessed: March 20, 2026)

-

Wikipedia. 2-Methylbut-3-yn-2-ol. Available at: [Link]. (Accessed: March 20, 2026)

Sources

Unlocking the Quinoline Scaffold: A Comprehensive Guide to Therapeutic Targets and Mechanistic Workflows

Executive Summary

The quinoline ring system (1-azanaphthalene) is one of the most privileged scaffolds in medicinal chemistry. Characterized by a nitrogen-containing fused bicyclic structure, its electron-deficient nature and capacity for both electrophilic and nucleophilic substitutions make it a highly versatile pharmacophore. As a Senior Application Scientist navigating the drug development pipeline, I have observed firsthand how subtle substitutions on the quinoline core dictate its therapeutic trajectory—from disrupting parasitic biomineralization to selectively inhibiting oncogenic kinases.

This technical guide dissects the primary therapeutic targets of quinoline compounds, elucidating the molecular causality behind their mechanisms of action. Furthermore, it provides field-proven, self-validating experimental workflows designed to bypass the common analytical pitfalls associated with this highly conjugated, often fluorescent, class of molecules.

Target Class I: Plasmodium Heme Polymerase (Antimalarials)

Mechanistic Causality: Hemozoin Biomineralization Inhibition

During the intraerythrocytic stage of malaria, Plasmodium falciparum digests host hemoglobin, releasing massive quantities of toxic free heme (Fe-protoporphyrin IX). Lacking a heme oxygenase pathway, the parasite detoxifies this byproduct by crystallizing it into insoluble hemozoin (malaria pigment)[1].

Quinoline antimalarials (e.g., chloroquine, amodiaquine) exert their cytocidal effects by disrupting this biomineralization process. Mechanistically, quinolines do not merely bind free heme; they actively interact with the growing hemozoin crystal lattice. Atomic-force microscopy has revealed that quinolines operate via a "step-pinning" or crystal capping mechanism, binding to the flat surface faces and kink sites of the crystal, thereby preventing further sequestration of toxic heme[2]. The subsequent accumulation of free heme leads to lipid peroxidation, membrane lysis, and parasite death[3].

Mechanism of quinoline-mediated inhibition of hemozoin biomineralization in Plasmodium.

Experimental Workflow: Cell Fractionation & Fe(III)heme-pyridine Assay

The Analytical Challenge: Standard colorimetric assays often fail to distinguish between free heme and crystallized hemozoin because both absorb light in similar spectra. The Causality of the Solution: By utilizing pyridine, we can selectively coordinate the Fe(III) center of free heme to form a low-spin Fe(III)heme-pyridine complex. This complex exhibits a sharp, quantifiable Soret band at 405 nm, while the tightly packed, insoluble hemozoin remains uncoordinated[1].

Step-by-Step Protocol:

-

Culture & Synchronization: Culture P. falciparum (e.g., 3D7 strain) in human erythrocytes to >5% parasitemia. Synchronize to the trophozoite stage using 5% D-sorbitol.

-

Drug Incubation: Plate cultures in 96-well format. Add serial dilutions of the quinoline compound (0.1 nM to 10 µM). Include Chloroquine (positive control) and 0.1% DMSO (negative control). Incubate for 32 hours.

-

Lysis & Fractionation: Lyse erythrocytes using 0.05% saponin. Centrifuge at 3,200 × g for 15 minutes. The supernatant contains "free" heme; the pellet contains intact hemozoin.

-

Pyridine Coordination: Resuspend the pellet and supernatant fractions separately in a buffer containing 5% (v/v) pyridine, 0.1 M HEPES (pH 7.5), and 50% acetone to solubilize the complex.

-

Spectrophotometric Quantification: Read absorbance at 405 nm.

-

Self-Validation Check: Calculate the Z'-factor using the DMSO and Chloroquine controls. A Z'-factor > 0.6 validates the assay's robustness for high-throughput screening.

Target Class II: Receptor Tyrosine Kinases & PI3K/mTOR (Anticancer)

Mechanistic Causality: ATP-Competitive Hinge Binding

Aberrant receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR are pivotal drivers of tumor angiogenesis and proliferation[4]. Quinoline derivatives, particularly 4-anilinoquinolines and imidazo[4,5-c]quinolines, have emerged as potent kinase inhibitors[5].

The quinoline nitrogen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides in the kinase "hinge region"—the narrow segment connecting the N- and C-lobes of the kinase domain. This interaction perfectly mimics the binding of the adenine ring of ATP. By occupying the orthosteric ATP-binding pocket, quinolines block the transphosphorylation of the receptor, shutting down downstream signaling cascades like Ras/Raf/MEK and PI3K/Akt/mTOR[4].

Step-by-step workflow for TR-FRET based kinase inhibition screening of quinoline compounds.

Experimental Workflow: TR-FRET Kinase Inhibition Assay

The Analytical Challenge: Quinoline scaffolds are highly conjugated and frequently exhibit intrinsic auto-fluorescence. In standard fluorescence-based biochemical assays, this leads to false positives or artificially skewed IC50 curves. The Causality of the Solution: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) solves this by utilizing a long-lifetime lanthanide donor (e.g., Europium). By introducing a microsecond time delay (e.g., 50 µs) before measuring the emission, the short-lived background auto-fluorescence of the quinoline compound decays completely, yielding a pristine, target-specific signal.

Step-by-Step Protocol:

-

Reagent Preparation: Prepare a master mix of the target kinase (e.g., c-Met), a biotinylated peptide substrate, and ATP at its empirically determined Michaelis constant ( Km ) to ensure sensitivity to competitive inhibitors.

-

Compound Titration: Dispense quinoline compounds in a 10-point, 3-fold serial dilution into a 384-well low-volume plate. Include Staurosporine as a universal kinase inhibitor positive control.

-

Reaction Incubation: Add the kinase/substrate/ATP mix to the compounds. Incubate at room temperature for 60 minutes.

-

Detection Phase: Add the TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-labeled anti-phospho antibody, and Streptavidin-Allophycocyanin (APC).

-

Time-Resolved Reading: Excite the plate at 340 nm. Wait 50 µs, then read emissions at 615 nm (Europium donor) and 665 nm (APC acceptor). The ratio of 665/615 nm is directly proportional to kinase activity.

-

Self-Validation Check: Ensure the signal-to-background ratio ( S/B ) is > 5. Plot the 665/615 ratio against log[inhibitor] to derive the IC50 via non-linear regression.

Target Class III: DNA and Topoisomerases

Beyond kinases and heme, the planar aromatic nature of the quinoline ring makes it an ideal DNA intercalator. Compounds like camptothecin (a pentacyclic quinoline alkaloid) and its clinical derivatives (topotecan, irinotecan) target DNA Topoisomerase I[6].

Instead of simply inhibiting the enzyme, these quinolines act as "interfacial poisons." They intercalate into the DNA at the site of the Topoisomerase I-induced single-strand break, stabilizing the covalent DNA-enzyme cleavage complex. When the DNA replication fork collides with this trapped complex, it converts the single-strand break into a lethal double-strand break, triggering apoptosis in rapidly dividing cancer cells[6].

Quantitative Data Summary

The structural versatility of the quinoline core allows it to be tuned for vastly different affinities and targets. The table below summarizes representative quinoline derivatives, their primary targets, and their typical inhibitory ranges.

| Target Class | Specific Target | Representative Quinoline | IC50 / Affinity | Primary Mechanism of Action |

| Antimalarial | Hemozoin Biomineralization | Chloroquine | ~10 - 20 nM (Cellular) | Heme crystal step-pinning and capping |

| RTK Inhibitor | c-Met / VEGFR | Cabozantinib (Analogues) | 0.5 - 5.0 nM | ATP-competitive kinase hinge binding |

| PI3K/mTOR | PI3Kα / mTOR | Dactolisib (Imidazoquinoline) | < 5.0 nM | Dual kinase inhibition via orthosteric site |

| DNA Target | Topoisomerase I | Topotecan / Camptothecin | ~100 nM | DNA intercalation & Topo I enzyme poisoning |

| Epigenetic | Histone Deacetylase (HDAC) | Quinoline-hydroxamic acids | 10 - 50 nM | Zinc ion chelation in the HDAC active site |

Conclusion

The quinoline scaffold remains a cornerstone of rational drug design. By understanding the biophysical causality of how this heterocycle interacts with its targets—whether through pi-pi stacking with heme, hydrogen bonding in kinase hinge regions, or DNA intercalation—researchers can systematically optimize its pharmacokinetics and target selectivity. Rigorous, self-validating biochemical assays, such as TR-FRET and pyridine-coordination spectrophotometry, are essential to accurately capture the true therapeutic potential of these compounds without analytical artifacts.

References

-

Olafson, K. N., et al. "Quinolines block every step of malaria heme crystal growth." Proceedings of the National Academy of Sciences. URL:[Link]

-

Combrinck, J. M., et al. "Insights into the Role of Heme in the Mechanism of Action of Antimalarials." ACS Chemical Biology. URL:[Link]

-

Cohen, S. N., et al. "Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities." Journal of Medicinal Chemistry. URL:[Link]

-

Ravez, S., et al. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways." Molecules. URL:[Link]

-

Lauria, A., et al. "Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets." European Journal of Medicinal Chemistry. URL:[Link]

-

Author Group. "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)." Chemistry Europe / NIH PubMed. URL:[Link]

Sources

- 1. Insights into the Role of Heme in the Mechanism of Action of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinolines block every step of malaria heme crystal growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Quinoline Alkaloids: A Comprehensive Technical Guide

Executive Summary

Quinoline alkaloids represent a structurally diverse and pharmacologically vital class of nitrogen-containing heterocyclic compounds. Defined by their core scaffold—a benzene ring fused to a pyridine ring—these secondary metabolites have driven paradigm shifts in modern pharmacognosy and drug development[1]. From the historical isolation of the antimalarial agent quinine to the discovery of the potent DNA topoisomerase I inhibitor camptothecin, quinoline derivatives continue to serve as privileged scaffolds in medicinal chemistry[2].

This whitepaper provides an in-depth technical analysis of the discovery, extraction, and structural elucidation of quinoline alkaloids. By synthesizing classical methodologies with modern analytical advancements, this guide establishes a rigorous, self-validating framework for researchers engaged in natural product isolation and drug discovery.

Biosynthetic Origins and Structural Classification

The structural diversity of quinoline alkaloids arises from complex biosynthetic pathways and secondary cyclizations. While the quinoline core (C₉H₇N) is ubiquitous, the substituents and fused ring systems dictate the physicochemical properties and biological targets of the molecule[3]. In plants, particularly within the Rutaceae and Rubiaceae families, these alkaloids are primarily derived from the amino acid tryptophan or anthranilic acid precursors[4].

Table 1: Classification and Biological Activities of Key Quinoline Alkaloids

| Alkaloid Class | Key Structural Feature | Representative Compound | Primary Source | Pharmacological Activity |

| Cinchona Alkaloids | Quinoline core linked to a quinuclidine moiety | Quinine, Quinidine | Cinchona sp. (Rubiaceae) | Antimalarial, Antiarrhythmic[1],[5] |

| Furoquinolines | Quinoline fused with a furan ring | Dictamnine | Dictamnus sp. (Rutaceae) | Antimicrobial, Mutagenic[3] |

| Pyranoquinolines | Quinoline fused with a pyran ring | Flindersine | Rutaceae family | Antimicrobial[3] |

| Monoterpenoid Indole-derived | Pentacyclic quinoline core | Camptothecin | Camptotheca acuminata | Anticancer (Topo I inhibitor)[2],[6] |

Principles of Extraction and Isolation

The isolation of quinoline alkaloids requires exploiting their unique physicochemical properties. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, conferring moderate basicity (pKa ≈ 4.9)[4]. This basicity is the fundamental causality driving the most reliable isolation strategy: Acid-Base Extraction .

Recent advancements have also introduced Microwave-Integrated Extraction and Leaching (MIEL), which utilizes dielectric heating to rapidly rupture plant cell walls and accelerate mass transfer, significantly reducing extraction times while maintaining high yields[7].

Table 2: Quantitative Comparison of Extraction Methodologies

| Method | Solvent System | Extraction Time | Yield/Efficiency | Mechanism / Causality |

| Soxhlet Extraction | Organic (e.g., EtOH, CHCl₃) | 3 - 24 hours | Moderate | Continuous thermal refluxing; risks degradation of thermolabile alkaloids[7]. |

| Acid-Base Extraction | Aqueous Acid → Organic Base | 2 - 4 hours | High (Selective) | pH-dependent protonation/deprotonation of the quinoline nitrogen[4]. |

| MIEL (Microwave) | Aqueous/Organic mixtures | ~32 minutes | High | Microwave-induced dielectric heating ruptures cells, accelerating mass transfer[7]. |

Standardized Protocol: Acid-Base Extraction & Chromatographic Isolation

This protocol is designed as a self-validating system to ensure maximum recovery and purity of the quinoline freebase.

Step 1: Biomass Preparation & Defatting Pulverize the dried plant material (e.g., Cinchona bark, which contains 5-14% total alkaloids) to maximize surface area[5]. Defat the biomass using a non-polar solvent (e.g., n-hexane) to remove lipophilic waxes and sterols.

Step 2: Acidic Maceration Suspend the defatted biomass in a dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄) and agitate. Causality: The basic nitrogen of the quinoline ring is protonated, converting the alkaloid into a highly water-soluble cationic salt. Neutral lipophilic matrix components remain insoluble[4].

Step 3: Filtration and Aqueous Washing Filter the suspension to remove solid debris. Wash the aqueous filtrate with diethyl ether. Validation Checkpoint: The ether layer should contain no alkaloids. Spot the ether layer on a TLC plate and spray with Dragendorff's reagent; a negative result (no orange spot) validates that all alkaloids are successfully retained in the aqueous phase[8].

Step 4: Basification Slowly titrate the aqueous phase with a strong base (e.g., NH₄OH or NaOH) until the pH exceeds 9.0. Causality: The alkaline environment forces the deprotonation of the quinoline nitrogen, converting the alkaloid back to its uncharged, lipophilic freebase form, which precipitates or clouds the aqueous solution[4].

Step 5: Organic Extraction Partition the basic aqueous solution against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The freebase alkaloids will migrate into the organic layer. Validation Checkpoint: Test the depleted aqueous phase with Dragendorff's reagent. A negative result confirms complete extraction[8].

Step 6: Chromatographic Purification Concentrate the organic layer under reduced pressure. Subject the crude extract to High-Performance Liquid Chromatography (HPLC) or Counter-Current Chromatography (CCC) using a reverse-phase C18 column to isolate individual alkaloid monomers[7],[9].

Caption: Workflow of acid-base extraction and chromatographic purification of quinoline alkaloids.

Structural Elucidation Techniques

The unambiguous structural elucidation of novel quinoline alkaloids relies on an integrated approach utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy[10],[11].

Step-by-Step Elucidation Methodology

Step 1: Exact Mass and Formula Determination (HRMS) Subject the purified isolate to Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF-MS). Causality: Soft ionization techniques like ESI prevent extensive fragmentation, yielding an intact[M+H]⁺ molecular ion. The exact monoisotopic mass allows for the calculation of the molecular formula and the Double Bond Equivalent (DBE)[11],[12].

Step 2: Core Identification via 1D NMR (¹H and ¹³C) Acquire ¹H and ¹³C NMR spectra in deuterated solvents (e.g., CDCl₃). Causality: The quinoline core exhibits highly characteristic downfield aromatic proton signals (typically between δ 7.0 and 9.0 ppm) due to the electron-withdrawing nature of the fused pyridine ring and the strong magnetic anisotropy of the aromatic system[11].

Step 3: Connectivity Mapping via 2D NMR

-

COSY (Correlation Spectroscopy): Identifies adjacent, spin-coupled protons to map out isolated spin systems (e.g., the contiguous protons on the benzene ring of the quinoline core)[10].

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons, differentiating methine, methylene, and methyl groups.

-

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) carbon-proton connectivities. Validation Checkpoint: HMBC cross-peaks are critical for bridging isolated spin systems across quaternary carbons, definitively proving the fusion of the pyridine and benzene rings[10].

Step 4: Stereochemical Assignment For alkaloids with chiral centers, utilize NOESY (Nuclear Overhauser Effect Spectroscopy) to determine relative stereochemistry based on the spatial proximity of protons (< 5 Å). To establish absolute configuration, compare experimental Electronic Circular Dichroism (ECD) spectra against Time-Dependent Density Functional Theory (TDDFT) calculations, or perform single-crystal X-ray diffraction[11].

Caption: Integrated analytical workflow for the structural elucidation of novel quinoline alkaloids.

Conclusion

The discovery and isolation of quinoline alkaloids remain a cornerstone of natural product chemistry. By strictly adhering to causality-driven extraction protocols—such as exploiting the pKa of the quinoline nitrogen during acid-base partitioning—and employing rigorous, self-validating spectroscopic workflows (HRMS, 2D NMR, ECD), researchers can efficiently isolate and characterize novel bioactive scaffolds. As extraction technologies like MIEL evolve, the throughput of discovering next-generation quinoline-based therapeutics will continue to accelerate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 4. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen [intechopen.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. Redirecting [linkinghub.elsevier.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pure.ulster.ac.uk [pure.ulster.ac.uk]

Application Note: In Vitro Pharmacological Profiling of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol as a Putative Kinase Inhibitor

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Standard Operating Procedure (SOP) & Technical Application Note

Introduction & Mechanistic Rationale

Quinoline-containing compounds are privileged scaffolds in modern targeted oncology, frequently exhibiting potent inhibition against receptor tyrosine kinases (RTKs) such as c-Met, EGFR, and VEGFR[1][2]. The nitrogen atom of the quinoline core typically acts as a critical hydrogen bond acceptor, interacting directly with the hinge region of the kinase ATP-binding pocket[3].

The compound 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol (CAS: 831235-65-5) features a quinoline ring substituted at the C4 position with a sterically defined alkynyl alcohol moiety[4]. In rational drug design, this specific substitution vector allows the rigid alkyne linker to project deep into the hydrophobic selectivity pocket of kinases, while the terminal tertiary hydroxyl group can engage in solvent-exposed hydrogen bonding or interact with the DFG motif.

To rigorously evaluate the biological activity of this compound, a self-validating bimodal assay system is required. This protocol details:

-

Target-Based Enzymatic Assay : Utilizing the ADP-Glo™ Kinase Assay to measure direct ATP-competitive inhibition[5].

-

Phenotypic Cellular Assay : Utilizing the CellTiter-Glo® Luminescent Cell Viability Assay to determine anti-proliferative efficacy in RTK-driven cancer cell lines[6].

Causality in Experimental Design (E-E-A-T)

As a self-validating system, every reagent choice and procedural step in this protocol is grounded in biochemical causality:

-

Why ADP-Glo™ for the Enzymatic Assay? Alkynyl-quinoline compounds often exhibit intrinsic fluorescence, which can cause severe artifacts in FRET- or absorbance-based assays. ADP-Glo™ is a universal, homogeneous, luminescent assay that measures ADP formed from a kinase reaction[7]. By relying on a luciferase/luciferin reaction, it is highly resistant to chemical autofluorescence interference[8].

-

Why CellTiter-Glo® for the Phenotypic Assay? It measures intracellular ATP levels as a direct proxy for metabolic viability[9]. The proprietary Ultra-Glo™ Recombinant Luciferase generates a "glow-type" luminescence with a half-life of >5 hours. This allows for batch processing of 96- or 384-well plates without the need for specialized reagent injectors, ensuring high reproducibility across large screening campaigns[10].

-

Why strict DMSO control? Recombinant kinases are highly sensitive to organic solvents. The final DMSO concentration must be strictly maintained at ≤1% (ideally 0.1–0.5%) to prevent solvent-induced enzyme denaturation or cellular toxicity, which would yield false-positive inhibition[11].

Experimental Workflow

Figure 1: Bimodal experimental workflow for evaluating 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective : Determine the half-maximal inhibitory concentration (IC₅₀) of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol against recombinant RTKs (e.g., c-Met or EGFR).

Materials Required:

-

Recombinant Kinase (e.g., c-Met or EGFR) and Poly(Glu,Tyr) 4:1 substrate[11]

-

ADP-Glo™ Kinase Assay Kit (Promega)[5]

-

384-well low-volume white microplates (non-binding surface)

Step-by-Step Methodology:

-

Compound Preparation : Prepare a 10 mM master stock of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol in 100% anhydrous DMSO. Perform a 3-fold, 10-point serial dilution in DMSO. Dilute these intermediate stocks 1:100 in 1X Kinase Buffer to achieve a 1% DMSO concentration prior to addition[11].

-

Kinase Reaction Assembly :

-

Add 2 µL of the diluted compound (or 1% DMSO vehicle control) to the 384-well plate.

-

Add 2 µL of recombinant kinase (optimized concentration, e.g., 1–5 ng/µL) in 1X Kinase Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the inhibitor to the kinase hinge region.

-

Initiate the reaction by adding 1 µL of Substrate/ATP mix. Critical Note: Final ATP concentration should be set near the Kₘ of the specific kinase (e.g., 10 µM) to ensure competitive inhibition can be accurately measured.

-

-

Incubation : Seal the plate with an adhesive film and incubate at 30°C for 60 minutes[11].

-

ADP Detection :

-

Measurement : Read luminescence on a multi-mode microplate reader (e.g., GloMax®)[6].

Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Objective : Assess the phenotypic anti-proliferative effect of the compound on relevant cancer cell lines (e.g., A549 for EGFR-driven, or MKN45 for c-Met-driven models).

Materials Required:

-

Validated Cancer Cell Lines (A549, MKN45)

-

CellTiter-Glo® 2.0 Reagent (Promega)[12]

-

96-well opaque-walled tissue culture plates

Step-by-Step Methodology:

-

Cell Seeding : Seed cells at an optimized density (e.g., 3,000 cells/well) in 90 µL of complete culture medium in a 96-well opaque plate. Incubate overnight at 37°C, 5% CO₂ to allow for cellular attachment.

-

Compound Treatment : Prepare 10X concentration stocks of 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol in culture medium (ensuring final DMSO in the well is ≤0.5%). Add 10 µL of the 10X compound to the 90 µL of cells. Include vehicle control (DMSO) and a positive control (e.g., Cabozantinib or Erlotinib)[2].

-

Incubation : Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

-

Reagent Preparation : Thaw CellTiter-Glo® 2.0 Reagent in a 22°C water bath for approximately 30 minutes until it reaches room temperature. Mix gently by inversion. Do not vortex aggressively to avoid introducing ATP contamination or degrading the luciferase[12].

-

Assay Execution :

-

Equilibrate the assay plate to room temperature for 30 minutes to ensure uniform temperature across all wells[9].

-

Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well (a 1:1 ratio with the culture medium)[9].

-

Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[6].

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement : Record luminescence using a microplate reader.

Data Presentation & Quality Control

A self-validating assay requires strict quality control metrics. The Z'-factor must be calculated for both assays using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| A Z'-factor ≥ 0.5 indicates a robust assay suitable for high-throughput screening and reliable IC₅₀ determination.

Table 1: Representative Quantitative Data Summary (Hypothetical Profiling)

| Assay Type | Target / Cell Line | Reference Inhibitor IC₅₀ (nM) | 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol IC₅₀ (nM) | Assay Z'-Factor |

| Enzymatic (ADP-Glo) | c-Met (Recombinant) | 9.3 (Cabozantinib) | Compound-Specific | 0.78 |

| Enzymatic (ADP-Glo) | EGFR (Recombinant) | 31.8 (Erlotinib) | Compound-Specific | 0.82 |

| Phenotypic (CTG) | MKN45 (Gastric) | 93.0 (Cabozantinib) | Compound-Specific | 0.65 |

| Phenotypic (CTG) | A549 (Lung) | 120.0 (Erlotinib) | Compound-Specific | 0.71 |

Signaling Pathway Disruption

To understand the downstream causality of the phenotypic assay results, it is critical to map the signaling cascades disrupted by quinoline-based RTK inhibitors. By binding to the RTK, the compound prevents autophosphorylation, thereby shutting down the PI3K/AKT (survival) and RAS/MAPK (proliferation) pathways.

Figure 2: RTK signaling pathways disrupted by quinoline-based kinase inhibitors.

References

- BLD Pharm. "831235-65-5 | 2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol". BLD Pharm Catalog.

- Elsevier Pure. "Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024)". University of Sharjah Research Portal.

- ResearchGate. "Quinoline-based small molecules as effective protein kinases inhibitors (Review)".

- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual #TM313".

- Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual".

- Promega Corporation. "CellTiter-Glo® 2.0 Assay Quick Protocol #FB257".

- MDPI. "Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways".

- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288".

- Promega Corporation. "CellTiter-Glo® Luminescent Cell Viability Assay Quick Protocol #FB256".

- BPS Bioscience. "Data Sheet - PDGFRα (D842V) Assay Kit".

- Promega Japan. "CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin".

- ResearchGate. "ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases".

Sources

- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 831235-65-5|2-Methyl-4-(quinolin-4-yl)but-3-yn-2-ol|BLD Pharm [bldpharm.com]

- 5. promega.com [promega.com]

- 6. ch.promega.com [ch.promega.com]

- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 8. researchgate.net [researchgate.net]

- 9. promega.com [promega.com]

- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. promega.com [promega.com]

Application Note: Advanced Cell-Based Assays for Quinoline Compound Cytotoxicity

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic profiling, multiplexed viability assays, and high-content screening for quinoline derivatives.

The Quinoline Cytotoxicity Paradigm

Quinoline derivatives represent a highly privileged structural scaffold in modern pharmacology. From classical antimalarials like chloroquine (CQ) to potent chemotherapeutics like the topoisomerase I inhibitors camptothecin and topotecan, the quinoline moiety is highly versatile[1]. Recently, the development of novel synthetic quinoline derivatives has surged, aiming to exploit their broad-spectrum anticancer potential through multi-targeted cellular disruption[2].

However, evaluating the cytotoxicity of quinoline compounds requires highly nuanced assay designs. Unlike simple cytotoxic agents that merely rupture the cell membrane, quinolines induce complex, interconnected stress responses. They frequently act as weak bases, accumulating in acidic organelles (lysosomotropism), which raises lysosomal pH and paralyzes autophagic flux[3]. Concurrently, specific derivatives induce mitochondrial depolarization, reactive oxygen species (ROS) generation, and caspase-dependent apoptosis[4][5].

To accurately profile these compounds, scientists must move beyond singular, one-dimensional viability assays (like standard MTT) and adopt multiplexed, mechanistically grounded workflows.

Cellular mechanisms of quinoline-induced cytotoxicity and apoptosis.

Mechanistic Causality in Assay Design

As a Senior Application Scientist, I emphasize that an assay is only as reliable as the biological causality it measures. When profiling quinolines, experimental choices must be deliberate:

-

Cell Line Selection: Hepatotoxicity is a primary concern for systemic drugs; therefore, HepG2 (human hepatoma) cells are the gold standard for baseline cytotoxicity screening, where CQ typically shows low intrinsic toxicity (IC50 ~388 µM)[6]. Conversely, for efficacy screening, A549 (non-small cell lung cancer, NSCLC) cells are frequently utilized, especially when investigating synergistic effects between CQ and chemotherapeutics like camptothecin or topotecan[7][8].

-

The Pitfall of MTT and the Shift to WST-8: Quinolines alter mitochondrial function and ROS levels[4]. The classic MTT assay relies on mitochondrial reductases to form insoluble formazan crystals. Because quinolines can induce metabolic cytostasis without immediate cell death, MTT readouts often yield false positives for cytotoxicity. WST-8 (CCK-8) is superior: it produces a water-soluble formazan, eliminating the need for DMSO solubilization, reducing handling errors, and—crucially—leaving the cell supernatant intact for downstream multiplexing.

-

Self-Validating Multiplexing: To distinguish true cell death from metabolic arrest, WST-8 (metabolic activity) must be multiplexed with Lactate Dehydrogenase (LDH) release (membrane integrity). If WST-8 drops but LDH is absent, the compound is cytostatic; if both correlate, it is cytotoxic.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They incorporate internal controls that prove the assay machinery is functioning independently of the test compound.

Protocol 1: Multiplexed WST-8 Viability and LDH Release Assay

Objective: Differentiate between quinoline-induced metabolic inhibition and terminal membrane rupture.

Step-by-Step Methodology:

-

Cell Seeding: Seed HepG2 or A549 cells at 1 × 10⁴ cells/well in a 96-well clear-bottom plate using 100 µL of DMEM (10% FBS). Incubate for 24 hours at 37°C, 5% CO₂[6].

-

Self-Validating Controls Setup:

-

Vehicle Control: 0.1% DMSO (Baseline viability).

-

LDH Maximum Release Control: Add 10 µL of 10% Triton X-100 to designated wells 45 minutes prior to the assay endpoint (Validates the total possible LDH signal).

-

Background Control: Media only without cells (Validates reagent baseline).

-

-

Compound Treatment: Treat cells with a dose-response gradient of the quinoline derivative (e.g., 0.1 µM to 100 µM) for 48 to 72 hours[7].

-

LDH Supernatant Transfer: After the incubation period, gently centrifuge the plate at 250 × g for 5 minutes. Transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Readout: Add 50 µL of LDH reaction mix to the transferred supernatant. Incubate in the dark for 30 minutes. Read absorbance at 490 nm.

-

WST-8 Readout (Original Plate): To the remaining 50 µL of media and cells in the original plate, add 10 µL of WST-8 reagent. Incubate for 1–2 hours at 37°C. Read absorbance at 450 nm.

-

Data Synthesis: Calculate specific cytotoxicity by normalizing the WST-8 signal against the Vehicle Control, and the LDH signal against the Maximum Release Control.

Protocol 2: High-Content Screening (HCS) for Lysosomotropism and Autophagy

Objective: Quantify the physical accumulation of quinolines in lysosomes and the subsequent blockade of autophagosome-lysosome fusion.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells at 5 × 10³ cells/well in a 384-well optical-bottom plate.

-

Control Setup:

-

Positive Autophagy Control: Bafilomycin A1 (100 nM) or standard Chloroquine (50 µM) to validate LC3-II accumulation[3].

-

-

Treatment: Expose cells to the test quinoline compounds for 24 hours.

-

Live-Cell Staining (Lysosomotropism): Add LysoTracker™ Red DND-99 (75 nM) and Hoechst 33342 (1 µg/mL) directly to the culture media for the final 30 minutes of treatment.

-

Fixation & Permeabilization: Wash gently with PBS, fix with 4% paraformaldehyde for 15 min, and permeabilize with 0.1% Saponin (Saponin is preferred over Triton X-100 to preserve autophagosomal membranes).

-

Immunofluorescence (Autophagic Flux): Block with 3% BSA. Incubate with primary anti-LC3B antibody (1:200) overnight at 4°C, followed by an Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature.

-

HCS Imaging: Image using an automated confocal microscope. Extract features: Total LysoTracker Intensity per cell (indicates lysosomal swelling/pH neutralization) and LC3 Puncta Count per cell (indicates autophagosome accumulation due to fusion blockade)[5][7].

Multiplexed experimental workflow for quinoline cytotoxicity profiling.

Quantitative Benchmarks & Data Interpretation

When evaluating novel quinoline derivatives, it is vital to benchmark their performance against known standards. The table below summarizes typical cellular responses and IC50 values derived from recent literature, providing a comparative baseline for assay validation.

| Compound / Treatment | Cell Line | Assay Readout | Typical IC50 / Observation | Primary Mechanism |

| Chloroquine (CQ) | HepG2 | MTT / Viability | ~388 µM (Low baseline toxicity) | Lysosomotropism[6] |

| Topotecan | A549 | Viability | ~1.77 µg/mL (at 72h) | Topoisomerase I inhibition[7] |

| DFIQ (Novel Derivative) | NSCLC | Apoptosis / Sub-G1 | ~2.31 - 4.16 µM | ROS generation & Autophagy[5] |

| CQ + Camptothecin | A549 / MCF7 | Viability | Synergistic Cytotoxicity (52–77% death) | Autophagy blockade enhancing chemo[8] |

| HTI 21 / HTI 22 | Leishmania / Cancer | Caspase-3/7 Activation | High Cytotoxicity | Mitochondrial permeabilization & ROS[4] |

Data Interpretation Insight: If a novel quinoline derivative shows a low IC50 in the WST-8 assay but fails to induce significant LDH release or Caspase-3/7 activation, the compound is likely inducing a cytostatic autophagic blockade rather than acute apoptosis. High-content imaging of LC3 puncta will confirm this mechanistic pathway.

References

- Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential Bioorganic & Medicinal Chemistry

- DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models MDPI

- Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis Taylor & Francis

- From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles Arabian Journal of Chemistry

- Lysosomotropism depends on glucose: a chloroquine resistance mechanism PMC (NIH)

- Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells PMC (NIH)

- Tri-metallic (Au–Pt–Ag)

- Anti-cancer effect of camptothecin and chloroquine on the inhibition of lung cancer and breast cancer cell proliferation Iraqi Journal of Cancer and Medical Genetics

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry [arabjchem.org]

- 3. Lysosomotropism depends on glucose: a chloroquine resistance mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tri-metallic (Au–Pt–Ag) nanofluids: unveiling synergistic anti-malarial, cytotoxic, and antioxidant potentials through experimental and computational ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02037A [pubs.rsc.org]

- 7. Chloroquine enhances the cytotoxicity of topotecan by inhibiting autophagy in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijcmg.uomustansiriyah.edu.iq [ijcmg.uomustansiriyah.edu.iq]

Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antiviral, and antibacterial properties.[2][3][4][5] This remarkable versatility stems from the quinoline nucleus's ability to interact with a wide range of biological targets, such as kinases, DNA, and parasitic enzymes, making it a cornerstone for drug discovery efforts.[1][3]

High-Throughput Screening (HTS) is an indispensable technology that enables the rapid testing of hundreds of thousands to millions of compounds to identify those that modulate a specific biological pathway or target.[6] By leveraging robotics, sensitive detectors, and automated data analysis, HTS provides the starting points for drug discovery campaigns.[6][7] This guide provides a detailed framework for designing and executing robust HTS campaigns focused on identifying novel, active quinoline derivatives, with an emphasis on the scientific rationale behind each step.

The High-Throughput Screening Workflow: A Strategic Funnel

A successful HTS campaign is not merely a large-scale experiment but a multi-stage funnel designed to efficiently identify and validate promising compounds.[8][9] The process systematically reduces a large, diverse chemical library to a small number of high-quality, validated hits.

Caption: The High-Throughput Screening Funnel.

PART 1: Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[6] This phase involves developing a miniaturized biological assay that is sensitive, reproducible, and cost-effective, allowing for the screening of thousands of compounds per day.[7][10]

The Causality of Assay Choice

The choice of assay technology is dictated by the biological target. For instance, when screening for quinoline-based kinase inhibitors, a common application, Fluorescence Polarization (FP) is an excellent choice.[11]

Why choose Fluorescence Polarization? FP measures the change in the tumbling rate of a fluorescently labeled molecule (a "tracer") in solution.[12]

-

Homogeneous Format: It's a "mix-and-read" assay, requiring no separation or washing steps, which is ideal for automation.

-